An In-depth Technical Guide to Methyl 3-hydroxydecanoate
An In-depth Technical Guide to Methyl 3-hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxydecanoate is a hydroxy fatty acid methyl ester with the chemical formula C₁₁H₂₂O₃. As a derivative of 3-hydroxydecanoic acid, it belongs to the class of medium-chain hydroxy fatty acids. These compounds are of significant interest in various scientific fields due to their presence in natural systems and their potential as building blocks for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological context of Methyl 3-hydroxydecanoate, tailored for professionals in research and drug development.
Core Properties of Methyl 3-hydroxydecanoate
| Property | Value | Reference |
| IUPAC Name | methyl 3-hydroxydecanoate | [1] |
| Synonyms | Methyl ester of 3-hydroxydecanoic acid, beta-hydroxydecanoic acid methyl ester | [1] |
| CAS Number | 62675-82-5 | [1] |
| Molecular Formula | C₁₁H₂₂O₃ | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| Physical State | Liquid (at room temperature) | |
| Solubility | Soluble in ethanol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Natural Occurrence and Biological Significance
Methyl 3-hydroxydecanoate has been identified as a phytochemical in the plant Annona glabra. Its corresponding carboxylic acid, 3-hydroxydecanoic acid, is a naturally occurring compound found in various organisms, including as a secretion of the South American leaf-cutting ant[2].
The biological activity of Methyl 3-hydroxydecanoate itself is not extensively documented, with its primary use being a biochemical reagent for research purposes[3]. However, the parent compound, 3-hydroxydecanoic acid, exhibits notable biological activities. It has been reported to have antimitotic properties, inhibiting cell division after the metaphase stage[2]. Furthermore, 3-hydroxydecanoic acid is the core structure of Myrmicacin, an antibacterial agent[3].
The biosynthesis of 3-hydroxyacyl compounds is a fundamental part of the fatty acid synthesis pathway in many organisms[4][5]. In this pathway, acetyl-CoA is elongated through a series of reactions to produce fatty acids. A key intermediate in this process is a β-hydroxyacyl-ACP (acyl carrier protein), which is subsequently processed. The free 3-hydroxydecanoic acid can then be esterified to form Methyl 3-hydroxydecanoate.
Experimental Protocols
Synthesis of Methyl 3-hydroxydecanoate via Reformatsky Reaction
A common and effective method for the synthesis of β-hydroxy esters like Methyl 3-hydroxydecanoate is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal[6][7][8][9][10].
Materials:
-
Octanal
-
Methyl bromoacetate
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Zinc granules
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Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
To a 500 mL round-bottomed flask equipped with a condenser, add 200 mL of anhydrous THF.
-
Bring the THF to reflux (approximately 66 °C) using a sand bath and magnetic stirring.
-
Temporarily remove the condenser and add 6.5 g (0.1 mol) of zinc granules to the refluxing THF.
-
Rapidly add 0.1 mol of octanal and 0.2 mol of methyl bromoacetate to the reaction mixture.
-
Immediately reattach the condenser. A rapid reflux should be observed.
-
Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.
-
Monitor the reaction completion by thin-layer chromatography (TLC) using a mobile phase of hexanes:EtOAc (80:20). The reaction is typically complete within 20 minutes.
-
Remove the excess THF under reduced pressure.
-
Dissolve the resulting brown oil in hexanes and quench the reaction by adding deionized water, which will form a yellow precipitate.
-
Filter the mixture and wash the organic (hexane) layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the hexanes under reduced pressure to yield the crude Methyl 3-hydroxydecanoate. The product can be further purified by column chromatography if necessary.
Characterization by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of Methyl 3-hydroxydecanoate. The electron ionization (EI) mass spectrum of 3-hydroxy fatty acid methyl esters exhibits a characteristic fragmentation pattern. A prominent and often base peak is observed at a mass-to-charge ratio (m/z) of 103. This ion results from the cleavage between the C3 and C4 carbons.
Visualizations
Fatty Acid Biosynthesis Pathway to 3-Hydroxyacyl-ACP
The following diagram illustrates a simplified overview of the fatty acid biosynthesis pathway, highlighting the formation of the 3-hydroxyacyl-ACP precursor.
Caption: Simplified fatty acid biosynthesis leading to 3-hydroxyacyl intermediates and subsequent esterification.
Reformatsky Reaction Workflow for Methyl 3-hydroxydecanoate Synthesis
The diagram below outlines the key steps in the synthesis of Methyl 3-hydroxydecanoate using the Reformatsky reaction.
Caption: Experimental workflow for the synthesis of Methyl 3-hydroxydecanoate via the Reformatsky reaction.
References
- 1. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 3-HYDROXYDECANOATE | 62675-82-5 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725) [hmdb.ca]
- 5. PathWhiz [smpdb.ca]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. recnotes.com [recnotes.com]
